Fluclotizolam
Overview
Description
Fluclotizolam is a thienotriazolodiazepine derivative that was first synthesized in 1979. It is classified as a novel benzodiazepine, which means it is a central nervous system depressant. Although it was never marketed, it has been sold as a designer drug and was first definitively identified in 2017 .
Preparation Methods
The synthesis of fluclotizolam dates back to the 1970s. The synthetic route involves the formation of the thienotriazolodiazepine core structure. Specific details on the reaction conditions and industrial production methods are not widely available in the public domain. it is known that the synthesis involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product .
Chemical Reactions Analysis
Fluclotizolam, like other benzodiazepines, can undergo various chemical reactions:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluclotizolam has been studied primarily in the context of its pharmacological properties as a central nervous system depressant. It has been used in research to understand the effects of novel benzodiazepines on the GABA_A receptor, which is the primary target for benzodiazepines. Additionally, it has been used in forensic toxicology to identify and characterize new psychoactive substances .
Mechanism of Action
Fluclotizolam exerts its effects by binding to the GABA_A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Fluclotizolam is structurally similar to other thienotriazolodiazepines such as etizolam, flualprazolam, and flubromazolam. Compared to these compounds, this compound is reported to be 2-3 times more potent than etizolam . The unique structural features of this compound, such as the presence of a fluorophenyl group, contribute to its distinct pharmacological profile.
Similar Compounds
- Etizolam
- Flualprazolam
- Flubromazolam
- Clotizolam
- Deschloroclotizolam
Properties
IUPAC Name |
4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336484 | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-15-8 | |
Record name | Fluclotizolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCLOTIZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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